Etidocaine

Descripción

This compound is marketed under the name Duranest. It is an injectable local anesthetic during surgery, labor, and delivery. This compound has a long duration of activity, but has the main disadvantage of increased bleeding during oral surgery.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1976.

A local anesthetic with rapid onset and long action, similar to BUPIVACAINE.

See also: Lidocaine (related); Trimecaine (related); this compound Hydrochloride (active moiety of).

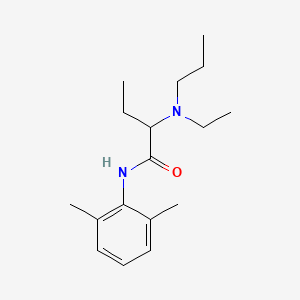

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5/h9-11,15H,6-8,12H2,1-5H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUSIVBDOCDNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023027 | |

| Record name | Etidocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36637-18-0, 38188-41-9, 38188-42-0, 60108-68-1 | |

| Record name | Etidocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36637-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etidocaine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036637180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etidocaine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etidocaine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',6'-Butyroxylidide, 2-(ethylpropylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060108681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etidocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08987 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etidocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etidocaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETIDOCAINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y83XVY9AQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETIDOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6CQM0F31V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETIDOCAINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9D2CE52PU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

203-203.5 | |

| Record name | Etidocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08987 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Etidocaine Pharmacokinetics and Tissue Distribution in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacokinetics and tissue distribution of the long-acting local anesthetic, etidocaine, in various animal models. This compound, an amide-type local anesthetic, is characterized by its rapid onset and long duration of action. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species is crucial for both toxicological assessment and the rational design of future clinical studies. This document summarizes key pharmacokinetic parameters from studies in sheep and mice, and discusses the limited available data on its effects in dogs and distribution in rats. Methodological details of pivotal experiments are provided to aid in the design of future research. It is important to note that a comprehensive, quantitative whole-body tissue distribution study for this compound is not currently available in the public domain.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized in several animal species, with the most comprehensive data available for sheep and mice. These studies reveal important species-specific differences in its disposition.

Sheep (Ovis aries)

Studies in adult sheep, as well as neonatal and fetal lambs, have provided valuable insights into the pharmacokinetics of this compound following intravenous administration. A key study administered a 2.5 mg/kg intravenous dose of this compound to nonpregnant adult sheep, neonatal lambs, and fetal lambs, with serial arterial blood and urine samples collected over four hours for analysis by gas chromatography[1].

The key pharmacokinetic parameters from this study are summarized in the table below.

Table 1: Pharmacokinetic Parameters of this compound in Sheep Following a 2.5 mg/kg IV Dose [1]

| Parameter | Adult Sheep (n=7) | Neonatal Lamb (n=7) |

| Distribution Half-life (t½α) | Similar to Neonatal Lamb | Similar to Adult Sheep |

| Elimination Half-life (t½β) | Similar to Neonatal Lamb | Similar to Adult Sheep |

| Volume of Distribution (Vd) | 1.52 L/kg | 4.64 L/kg |

| Total Body Clearance (CL) | 30.3 ml/min/kg | 87.4 ml/min/kg |

| Renal Clearance | Lower than Neonatal Lamb | Significantly Greater than Adult |

Notably, the volume of distribution and total body clearance were significantly greater in newborn lambs compared to adult sheep, indicating a more extensive distribution into tissues and a more rapid elimination in the neonates[1]. In fetal lambs, this compound concentrations became undetectable after 30 minutes due to placental transfer to the maternal circulation[1].

Mice (Mus musculus)

The influence of the time of administration on the acute toxicity and pharmacokinetics of this compound has been investigated in adult male NMRI mice[2]. In this study, a single intraperitoneal dose of 40 mg/kg was administered at different times of the day, and serum and brain levels were determined by gas-liquid chromatography[2].

The study revealed significant 24-hour variations in some pharmacokinetic parameters, a field of study known as chronokinetics.

Table 2: Chronokinetic Parameters of this compound in Serum of Mice Following a 40 mg/kg IP Dose [2]

| Parameter | Value (at 10:00) | Amplitude of Variation (%) | Time Dependency |

| Cmax | 9.64 ± 1.31 µg/mL | 84% | Significant |

| Vd | - | 59.7% | Not Significant |

| Alpha Phase Elimination Half-life (t½α) | - | 52% | Not Significant |

| Beta Phase Elimination Half-life (t½β) | - | 35% | Not Significant |

| Clearance (CL) | - | 23% | Not Significant |

| AUC (0-∞) | - | 22% | Not Significant |

In the brain, significant temporal variations were observed for the elimination half-life (161.9% amplitude) and AUC (133.2% amplitude), but not for Cmax[2].

Dogs (Canis lupus familiaris)

Comprehensive pharmacokinetic data for this compound in dogs is limited. However, studies on its central nervous system (CNS) toxicity following rapid intravenous administration have been conducted in awake dogs. These studies provide an indication of the doses at which significant systemic effects occur. The mean cumulative dose of this compound required to produce convulsive activity was found to be 8.0 mg/kg.

Tissue Distribution of this compound

Detailed quantitative data on the distribution of this compound across a wide range of tissues is sparse. Whole-body autoradiography (WBA), a standard technique for determining tissue distribution, has not been reported for this compound in the available literature. However, some studies have provided insights into its distribution in specific tissues.

Brain Distribution in Mice

As mentioned in the mouse chronokinetics study, this compound readily distributes to the brain[2]. The investigation found significant temporal variations in the elimination half-life and AUC of this compound in the brain, suggesting that the time of administration can influence its persistence in the central nervous system[2].

Sciatic Nerve Distribution in Rats

While not a comprehensive tissue distribution study, research on local anesthetic-induced nerve injury in rats has involved the extraneural injection of this compound near the sciatic nerve. These studies, while focused on toxicity, implicitly confirm the distribution of this compound to peripheral nerve tissue.

Protein Binding

This compound is known to be highly bound to plasma proteins. The primary binding protein for this compound is alpha-1-acid glycoprotein (AAG). This high degree of protein binding can influence its distribution and clearance.

Metabolism

As an amide-type local anesthetic, this compound is primarily metabolized in the liver. While specific metabolic pathways for this compound in different animal models are not extensively detailed in the available literature, it is expected to undergo N-dealkylation and hydroxylation, similar to other amide local anesthetics.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the experimental protocols from the key cited studies.

Pharmacokinetic Study in Sheep

-

Animal Model: Nonpregnant adult sheep (n=7), neonatal lambs (n=7), and fetal lambs (n=6) with indwelling catheters in the femoral vessels and urinary bladders[1].

-

Drug Administration: A single intravenous injection of this compound (2.5 mg/kg)[1].

-

Sample Collection: Serial arterial blood and urine samples were collected over a 4-hour period[1].

-

Analytical Method: this compound concentrations in blood and urine were determined using a gas chromatographic technique[1].

-

Pharmacokinetic Analysis: Data were analyzed to determine distribution and elimination half-lives, volume of distribution, and total body and renal clearances[1].

Chronopharmacokinetic Study in Mice

-

Animal Model: Adult male NMRI mice maintained under controlled environmental conditions (12-hour light-dark cycle)[2].

-

Drug Administration: A single intraperitoneal injection of this compound (40 mg/kg) was administered at one of four fixed times: 10:00, 16:00, 22:00, or 04:00[2]. For acute toxicity assessment, four different doses were injected at six different time points to determine the LD50[2].

-

Sample Collection: Serum and brain tissue were collected at various time points after administration[2].

-

Analytical Method: this compound levels in serum and brain were quantified by gas-liquid chromatography (GLC)[2].

-

Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, Vd, elimination half-lives, clearance, and AUC were calculated to assess for circadian variations[2].

Visualizations

Experimental Workflow for Sheep Pharmacokinetic Study

Caption: Workflow of the this compound pharmacokinetic study in sheep.

Logical Relationship of this compound Distribution and Elimination

Caption: Conceptual model of this compound's ADME processes.

Conclusion and Future Directions

The available data on this compound pharmacokinetics in animal models, primarily from studies in sheep and mice, provide a foundational understanding of its disposition. However, there are significant knowledge gaps that warrant further investigation. A comprehensive, quantitative whole-body tissue distribution study, likely employing techniques such as whole-body autoradiography with radiolabeled this compound, is critically needed to fully characterize its distribution profile and identify potential sites of accumulation. Furthermore, detailed pharmacokinetic studies in other common preclinical species, such as rats and dogs, would provide a more complete picture for interspecies scaling and toxicological risk assessment. Future research should also focus on elucidating the specific metabolic pathways and the enzymes involved in this compound's biotransformation. A more complete understanding of these aspects will ultimately contribute to the safer and more effective use of this potent long-acting local anesthetic.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Molecular Structure and Chemical Synthesis of Etidocaine

Introduction

This compound, marketed under the trade name Duranest, is a long-acting, amide-type local anesthetic.[1][2] First synthesized in 1972, it is utilized for infiltration anesthesia, peripheral nerve blocks, and epidural anesthesia.[3][4] Its pharmacological action is derived from its ability to block nerve conduction by inhibiting sodium ion influx through voltage-gated sodium channels in neuronal membranes.[5] This guide provides a detailed overview of the molecular structure and a comprehensive methodology for the chemical synthesis of this compound, tailored for professionals in the fields of chemical and pharmaceutical sciences.

Molecular Structure of this compound

This compound is an amino acid amide derivative.[6] The molecule consists of a lipophilic aromatic ring (a 2,6-dimethylphenyl group), an intermediate amide linkage, and a hydrophilic tertiary amine group.[3] This amphipathic structure is crucial for its anesthetic activity, allowing it to penetrate the nerve sheath and bind to the sodium channel.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide .[1][7][8]

Physicochemical Properties

The physicochemical properties of this compound influence its pharmacokinetic profile, including its onset and duration of action. Key quantitative data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C17H28N2O | [2][8][9] |

| Molecular Weight | 276.42 g/mol | [2][8][9] |

| pKa | 7.74 | [10] |

| logP (Octanol/Water Partition Coefficient) | 3.752 | [11] |

| Melting Point (as Hydrochloride) | 203-203.5 °C | [8][9] |

| Solubility (as Hydrochloride) | Soluble in water | [5] |

| Solubility in DMSO | 50 mg/mL | [12] |

Table 1: Physicochemical Properties of this compound.

Chemical Synthesis of this compound

The synthesis of this compound is a two-step process that involves the formation of an amide bond followed by a nucleophilic substitution reaction.[1] The synthesis starts from commercially available precursors: 2,6-dimethylaniline (also known as 2,6-xylidine) and 2-bromobutyryl chloride.[1]

Synthesis Workflow Diagram

The overall synthetic pathway for this compound is illustrated below.

A diagram illustrating the two-step synthesis of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound.

Step 1: Synthesis of 2-Bromo-N-(2,6-dimethylphenyl)butanamide

This step involves the acylation of 2,6-dimethylaniline with 2-bromobutyryl chloride to form the intermediate amide.

-

Materials:

-

2,6-Dimethylaniline

-

2-Bromobutyryl chloride

-

Anhydrous diethyl ether or toluene

-

Triethylamine or sodium bicarbonate solution

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

-

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 2,6-dimethylaniline in anhydrous diethyl ether.

-

Cool the solution in an ice bath with continuous stirring.

-

Add 1.1 equivalents of triethylamine (to act as a base to neutralize the HCl byproduct).

-

Slowly add a solution of 1.05 equivalents of 2-bromobutyryl chloride in anhydrous diethyl ether to the flask using a dropping funnel over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

-

Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted 2,6-dimethylaniline, followed by a wash with a saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 2-Bromo-N-(2,6-dimethylphenyl)butanamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Synthesis of this compound

This final step involves the alkylation of the intermediate amide with N-ethylpropylamine.

-

Materials:

-

2-Bromo-N-(2,6-dimethylphenyl)butanamide

-

N-Ethylpropylamine

-

Acetonitrile or Dimethylformamide (DMF)

-

Potassium carbonate or another suitable base

-

Heating mantle

-

Reflux condenser

-

-

Procedure:

-

In a round-bottom flask, combine 1.0 equivalent of 2-Bromo-N-(2,6-dimethylphenyl)butanamide, 1.2-1.5 equivalents of N-ethylpropylamine, and 2.0 equivalents of potassium carbonate in acetonitrile.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 80-82°C for acetonitrile) for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate and wash with water to remove any remaining salts and unreacted amine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution to obtain crude this compound base.

-

The crude product can be purified by column chromatography or by converting it to its hydrochloride salt. To prepare the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of concentrated hydrochloric acid or pass dry HCl gas through the solution. The this compound hydrochloride will precipitate and can be collected by filtration and recrystallized.

-

Conclusion

This guide has detailed the molecular structure and a reliable synthetic route for this compound. The provided experimental protocols offer a comprehensive framework for its laboratory-scale preparation. A thorough understanding of its chemical properties and synthesis is fundamental for further research and development in the field of local anesthetics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. CAS 36637-19-1: this compound hydrochloride | CymitQuimica [cymitquimica.com]

- 6. This compound (CHEBI:4904) [ebi.ac.uk]

- 7. This compound Hydrochloride | C17H29ClN2O | CID 9796823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C17H28N2O | CID 37497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [drugfuture.com]

- 10. Duranest (this compound HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 11. This compound (CAS 36637-18-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. This compound | TargetMol [targetmol.com]

The Pharmacodynamics of Etidocaine: A Technical Guide to Potency and Duration of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etidocaine, an amide-type local anesthetic, is distinguished by its rapid onset of action and prolonged duration of anesthesia. These properties make it a subject of significant interest in clinical practice and drug development. This technical guide provides an in-depth analysis of the pharmacodynamic properties of this compound, with a core focus on its potency and duration of action. We will explore its mechanism of action, physicochemical characteristics, and the experimental methodologies used to evaluate its efficacy. Quantitative data from preclinical and clinical studies are summarized to provide a comprehensive overview for researchers and drug development professionals.

Introduction

This compound, marketed under the trade name Duranest, is a long-acting local anesthetic of the amide class.[1] Its molecular structure, characterized by a lipophilic aromatic ring, an intermediate amide chain, and a hydrophilic tertiary amine, dictates its pharmacodynamic profile. A thorough understanding of its potency and duration of action is critical for its safe and effective use in various regional anesthesia techniques, including peripheral nerve blocks and epidural anesthesia.[2] This guide synthesizes available data to serve as a technical resource for the scientific community.

Physicochemical Properties and Mechanism of Action

The clinical performance of a local anesthetic is intrinsically linked to its physicochemical properties. For this compound, high lipid solubility and a high degree of protein binding are key determinants of its pharmacodynamic profile.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Significance |

| pKa | 7.74[4] | Influences the proportion of ionized and non-ionized forms at physiological pH, affecting the onset of action. |

| Octanol/Buffer Partition Coefficient | 7,317[3] | A high value indicates high lipid solubility, which is strongly correlated with anesthetic potency. |

| Protein Binding | 95%[4] | A high degree of protein binding contributes to a longer duration of action. |

Mechanism of Action: Sodium Channel Blockade

Like all local anesthetics, this compound exerts its effect by blocking voltage-gated sodium channels in the neuronal membrane.[2] This action inhibits the ionic fluxes required for the initiation and conduction of nerve impulses, thereby preventing the propagation of action potentials and resulting in a loss of sensation. The mechanism can be visualized as a multi-step process.

Potency of this compound

The potency of a local anesthetic refers to the concentration required to produce a given effect. It is inversely related to the minimum effective concentration (Cm) and the median effective dose (ED50). This compound is consistently classified as a high-potency local anesthetic.[3] This high potency is primarily attributed to its high lipid solubility, which facilitates its diffusion across the nerve membrane to its site of action on the sodium channel.

Table 2: Relative Potency of this compound

| Comparison Agent | Relative Potency | Experimental Model |

| Lidocaine | ~10x more potent | Frog Nerve Conduction Block |

Onset and Duration of Action

The onset of action of this compound is notably rapid, typically occurring within 3 to 5 minutes for sensory analgesia and motor blockade, which is similar to the onset of lidocaine.[2] This rapid onset is somewhat anomalous given its high lipid solubility, a property that usually correlates with a slower onset.[3]

The duration of action of this compound is significantly prolonged, a characteristic attributed to its high protein binding and high lipid solubility.[3][4]

Table 3: Duration of Action of this compound in Preclinical and Clinical Studies

| Study Type | Administration Route | Duration of Sensory Analgesia |

| In vivo animal studies | Peridural | 5 - 10 hours[2] |

| Human clinical studies | Peridural | 1.5 to 2 times longer than lidocaine[2] |

| Human clinical studies | Peripheral Nerve Block (e.g., brachial plexus) | Often in excess of 9 hours[2] |

| Rat Infraorbital Nerve Block | 1.0% this compound Solution | 59 ± 25 minutes |

Experimental Protocols

The evaluation of the potency and duration of action of local anesthetics relies on well-defined experimental protocols in both preclinical and clinical settings.

Preclinical Assessment: Rat Infraorbital Nerve Block

A common animal model for assessing the efficacy of local anesthetics is the infraorbital nerve block in rats. This model allows for the determination of the duration of sensory blockade.

Determination of Potency (ED50): The Up-and-Down Sequential Method

The median effective dose (ED50) is a crucial measure of potency and is often determined using the up-and-down sequential allocation method. This method is efficient in terms of the number of subjects required.

The protocol involves administering a predetermined starting dose of the local anesthetic to the first subject. The outcome (effective or ineffective block) determines the dose for the subsequent subject. If the block is effective, the next subject receives a lower dose. If it is ineffective, the next subject receives a higher dose. This process is repeated until a sufficient number of crossovers (a change in response from effective to ineffective or vice versa) are observed. The ED50 is then calculated from the sequence of doses administered.

Conclusion

This compound is a high-potency, long-acting amide local anesthetic with a rapid onset of action. Its pharmacodynamic profile is largely governed by its high lipid solubility and extensive protein binding. While precise ED50 and Cm values require further dedicated studies, comparative data robustly support its classification as a potent anesthetic agent. The prolonged duration of analgesia offered by this compound makes it a valuable tool in regional anesthesia, particularly for procedures where extended post-operative pain relief is desired. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other novel local anesthetic agents.

References

An In-depth Technical Guide on the Protein Binding Capacity and Lipid Solubility of Etidocaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine, a long-acting amide-type local anesthetic, is distinguished by its rapid onset and prolonged duration of action.[1][2] Marketed under the trade name Duranest, its clinical efficacy and pharmacokinetic profile are intrinsically linked to its fundamental physicochemical properties, primarily its high protein binding capacity and significant lipid solubility.[1][3] These characteristics govern its potency, duration of nerve blockade, and systemic distribution, making a thorough understanding of them crucial for its effective and safe use in clinical practice and for the development of new anesthetic agents. This guide provides a detailed examination of the protein binding and lipid solubility of this compound, summarizing key quantitative data, outlining experimental protocols for their determination, and visualizing the interplay of these properties with its clinical effects.

Data Presentation

The physicochemical properties of this compound, particularly when compared to other local anesthetics, highlight its unique profile. The following tables summarize the key quantitative data available.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 276.42 g/mol | [2] |

| pKa | 7.74 | [3] |

| Octanol/Water Partition Coefficient (logP) | 3.752 | [4] |

| Octanol-to-Buffer Partition Coefficient | 7,317 | [5] |

Table 2: Comparative Protein Binding of Local Anesthetics

| Local Anesthetic | Protein Binding (%) | Primary Binding Proteins | Source |

| This compound | ~95% | Alpha-1-acid glycoprotein, Albumin | [3][6] |

| Bupivacaine | ~95% | Alpha-1-acid glycoprotein, Albumin | [5][7] |

| Ropivacaine | 90-95% | Alpha-1-acid glycoprotein, Albumin | [6] |

| Lidocaine | ~65% | Alpha-1-acid glycoprotein, Albumin | [6] |

| Mepivacaine | ~75% | Alpha-1-acid glycoprotein, Albumin | [6] |

| Procaine | ~6% | Not specified | [5][8] |

Table 3: Comparative Lipid Solubility and Potency of Local Anesthetics

| Local Anesthetic | Octanol-to-Buffer Partition Coefficient | Relative Potency | Source |

| This compound | 7,317 | High | [5] |

| Bupivacaine | 3,420 | High | [5] |

| Tetracaine | 5,822 | High | [5] |

| Lidocaine | 366 | Intermediate | [5] |

| Mepivacaine | 130 | Intermediate | [5] |

| Procaine | 100 | Low | [5] |

Core Physicochemical Properties of this compound

Protein Binding Capacity

This compound exhibits a high degree of plasma protein binding, approximately 95%.[3][6] This binding is primarily to alpha-1-acid glycoprotein (α1-AGP) and, to a lesser extent, albumin.[6][9] The extent of this binding is a critical determinant of the drug's duration of action. The strong association with plasma and tissue proteins creates a depot of the drug at the site of administration, allowing for a slow release and prolonged nerve blockade.[7]

The binding of this compound to plasma proteins is dependent on several factors, including drug concentration and pH.[3][9] The fraction of bound this compound decreases as the total plasma concentration of the drug increases.[3] Furthermore, the binding of local anesthetics to proteins is influenced by the pH of the plasma; an increase in alkalinity tends to increase the binding capacity.[6][10]

Lipid Solubility

This compound is characterized by its very high lipid solubility, which is significantly greater than that of lidocaine.[1][3] This property is quantified by the octanol-to-buffer partition coefficient, which for this compound is 7,317.[5] High lipid solubility is directly correlated with the potency of local anesthetics.[11][12] The lipophilic nature of this compound allows it to readily traverse the lipid-rich nerve membranes to reach its site of action, the intracellular sodium channels.[7][11] This efficient membrane penetration contributes to its rapid onset of action, a somewhat anomalous characteristic for such a highly lipid-soluble and protein-bound agent.[5]

Experimental Protocols

The determination of protein binding and lipid solubility are fundamental in the preclinical and clinical evaluation of a drug. The following are detailed methodologies for these key experiments.

Measurement of Plasma Protein Binding: The Ultrafiltration Method

Ultrafiltration is a common technique used to separate free (unbound) drug from protein-bound drug in a plasma sample.[9][13]

Protocol:

-

Sample Preparation: A known concentration of this compound is added to a human plasma sample. The sample is then incubated, typically at 37°C, to allow the drug to reach binding equilibrium with plasma proteins.

-

pH Control: The pH of the plasma sample is carefully monitored and controlled, as this compound's binding is pH-dependent.[9]

-

Ultrafiltration: The plasma sample is placed in the upper chamber of an ultrafiltration device, which contains a semipermeable membrane with a specific molecular weight cutoff that retains large molecules like proteins but allows smaller molecules like the free drug to pass through.

-

Centrifugation: The device is centrifuged, forcing the plasma water and the unbound drug through the membrane into a collection chamber, creating a protein-free ultrafiltrate.

-

Concentration Analysis: The concentration of this compound in the ultrafiltrate (representing the free drug concentration) and the initial total plasma concentration are measured using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

-

Calculation: The percentage of bound drug is calculated using the following formula:

% Bound = [ (Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration ] x 100

Measurement of Lipid Solubility: The Shake-Flask Method for Octanol-Water Partition Coefficient (logP)

The "shake-flask" method is the traditional and most straightforward technique for determining the octanol-water partition coefficient (logP), a measure of a drug's lipophilicity.[14]

Protocol:

-

System Preparation: Equal volumes of n-octanol (representing the lipid phase) and a buffered aqueous solution (typically phosphate buffer at pH 7.4 to mimic physiological conditions) are combined in a flask. The two phases are mixed thoroughly and allowed to saturate each other.

-

Drug Introduction: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

Equilibration: The flask is shaken vigorously for a set period to facilitate the partitioning of the drug between the two immiscible phases until equilibrium is reached.

-

Phase Separation: The mixture is then allowed to stand, or is centrifuged, to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Measurement: A sample is carefully taken from each phase, and the concentration of this compound in both the n-octanol and the aqueous layers is determined using an analytical technique like UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the drug in the octanol phase to its concentration in the aqueous phase:

P = [this compound]octanol / [this compound]aqueous

The logarithm of P (logP) is then reported as the final value.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships between this compound's properties and its clinical effects.

Caption: Workflow for determining this compound's plasma protein binding via ultrafiltration.

Caption: Shake-flask method for determining the octanol-water partition coefficient.

Caption: Influence of this compound's physicochemical properties on its clinical profile.

Conclusion

The distinct clinical characteristics of this compound—namely its high potency, rapid onset, and long duration of action—are direct consequences of its molecular structure and resulting physicochemical properties. Its high lipid solubility ensures efficient penetration of nerve membranes, leading to high potency and a fast onset of nerve blockade. Concurrently, its extensive binding to plasma and tissue proteins provides a sustained release mechanism, which is responsible for its prolonged anesthetic effect. A comprehensive grasp of these fundamental principles is indispensable for the rational application of this compound in clinical settings and for guiding future research in the field of local anesthetics.

References

- 1. Buy this compound hydrochloride | 36637-19-1 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Duranest (this compound HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. This compound (CAS 36637-18-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]

- 6. md.umontreal.ca [md.umontreal.ca]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]

- 9. Plasma protein binding of this compound during pregnancy and labour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of action and pharmacokinetics (Chapter 46) - Essential Clinical Anesthesia [cambridge.org]

- 12. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurements of protein binding of lidocaine throughout pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Etidocaine Metabolism and Excretion in Laboratory Animals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine, a long-acting amide-type local anesthetic, is characterized by its rapid onset and prolonged duration of action. Understanding its metabolic fate and excretion pathways in preclinical laboratory animal models is fundamental for drug development, enabling the assessment of its safety profile, pharmacokinetic properties, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the available scientific literature on the metabolism and excretion of this compound in common laboratory animal species. While specific quantitative data on this compound metabolites in these models are limited in publicly available literature, this guide synthesizes existing pharmacokinetic data and infers metabolic pathways based on structurally related compounds, particularly lidocaine.

Metabolic Pathways

The biotransformation of this compound is presumed to occur primarily in the liver, analogous to other amide-type local anesthetics. The major metabolic reactions involve N-dealkylation and aromatic hydroxylation, followed by conjugation.

Key Metabolic Reactions:

-

N-de-ethylation: The initial and a major step in this compound metabolism is the enzymatic removal of one of the ethyl groups from the tertiary amine, forming monoethylglycinexylidide (MEGX)-like metabolites. A subsequent de-ethylation can lead to the formation of a glycinexylidide (GX)-like metabolite.

-

Aromatic Hydroxylation: The xylidine aromatic ring of this compound and its de-ethylated metabolites can undergo hydroxylation at the para- (4-hydroxy) or meta- (3-hydroxy) positions.

-

Conjugation: The hydroxylated metabolites can be further conjugated with glucuronic acid, forming more water-soluble compounds that are more readily excreted in the urine.

Based on the metabolism of the closely related compound, lidocaine, the metabolic pathway for this compound can be proposed as follows:

Proposed metabolic pathway of this compound.

Pharmacokinetics in Laboratory Animals

Quantitative pharmacokinetic data for this compound are available for some laboratory animal species, notably sheep and dogs. These studies provide insights into the distribution, clearance, and elimination half-life of the parent drug.

Table 1: Pharmacokinetic Parameters of this compound in Sheep

| Parameter | Adult Sheep (n=7) | Neonatal Lamb (n=7) |

| Dose (IV) | 2.5 mg/kg | 2.5 mg/kg |

| Volume of Distribution (Vd) | 1.52 L/kg | 4.64 L/kg |

| Total Body Clearance (CL) | 30.3 ml/min/kg | 87.4 ml/min/kg |

| Renal Clearance | - | Significantly greater than adult |

| Elimination Half-life (t½) | Similar to neonatal lamb | Similar to adult sheep |

Data from Pedersen et al., 1982.

In a study on dogs, the total body clearance of this compound was found to be significantly reduced (60%) in convulsing animals compared to non-convulsing animals, highlighting the impact of systemic toxicity on drug disposition.

Excretion Pathways

Experimental Protocols

Detailed experimental protocols for this compound metabolism and excretion studies are not extensively published. However, based on standard practices for similar compounds, a general in vivo protocol can be outlined.

In Vivo Metabolism and Excretion Study in Rats (General Protocol)

1. Animal Model:

-

Species: Sprague-Dawley or Wistar rats

-

Sex: Male and/or female

-

Housing: Individually in metabolism cages designed for the separate collection of urine and feces.

2. Drug Administration:

-

Route: Intravenous (tail vein) or oral (gavage) to assess both systemic and oral bioavailability and metabolism.

-

Dose: A single dose of this compound, often including a radiolabeled tracer (e.g., ¹⁴C-etidocaine) for mass balance assessment.

3. Sample Collection:

-

Urine and Feces: Collected at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, etc.) for up to 7 days or until radioactivity in excreta is negligible.

-

Blood/Plasma: Serial blood samples are collected from a cannulated vessel (e.g., jugular vein) at various time points post-dose to determine the pharmacokinetic profile of the parent drug and its major metabolites.

4. Sample Analysis:

-

Quantification of Radioactivity: Total radioactivity in urine, feces, and plasma samples is determined by liquid scintillation counting.

-

Metabolite Profiling: Urine and plasma samples are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) to separate, identify, and quantify this compound and its metabolites.

5. Data Analysis:

-

Calculation of the percentage of the administered dose excreted in urine and feces.

-

Determination of the pharmacokinetic parameters of the parent drug and metabolites.

-

Identification and structural elucidation of metabolites.

In Vitro Electrophysiological Effects of Etidocaine on Neuronal Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine is a long-acting, amide-type local anesthetic known for its rapid onset and potent nerve-blocking properties. Understanding its precise interactions with neuronal membranes at a molecular level is crucial for optimizing its clinical use and for the development of novel anesthetic agents. This technical guide provides an in-depth overview of the in vitro electrophysiological effects of this compound, focusing on its mechanism of action, quantitative effects on ion channels, and the experimental protocols used for its characterization.

Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

The primary mechanism by which this compound and other local anesthetics induce nerve block is by inhibiting the generation and conduction of action potentials.[1][2] This is achieved by physically occluding the inner pore of voltage-gated sodium (Na+) channels, the transmembrane proteins responsible for the rapid influx of sodium ions that underlies the rising phase of the action potential.[3][4]

This compound's action is highly dependent on the conformational state of the Na+ channel, a principle known as the "modulated receptor hypothesis".[5] The drug exhibits a significantly higher affinity for channels in the open and inactivated states compared to the resting (closed) state.[1][5] This state-dependent binding explains the "use-dependent" or "frequency-dependent" block, where the degree of nerve block intensifies with higher frequencies of neuronal firing, as more channels are driven into the open and inactivated conformations that this compound preferentially binds to.[1][6]

The binding site for local anesthetics like this compound is located within the channel's inner pore, formed by the S6 transmembrane segments of the channel's domains.[7][8] The uncharged, lipid-soluble form of this compound crosses the neuronal membrane, after which the protonated, charged form binds to the receptor site, effectively blocking sodium ion conductance.[4]

Quantitative Data Summary

The following table summarizes key quantitative data from in vitro studies on the electrophysiological effects of this compound on neuronal and myocardial membranes.

| Parameter | Effect of this compound | Concentration | Preparation | Citation |

| Sodium Channel Block | ||||

| Frequency-Dependent Block | Slower rate of development compared to lidocaine | 15 µM | Rana catesbiana nodes of Ranvier | [5] |

| Relaxation Time Constant | 8 seconds | 15 µM | Rana catesbiana nodes of Ranvier | [5] |

| Action Potential | ||||

| Nerve Conduction Block Potency | ~10 times more potent than lidocaine | Not specified | Frog nerve | [9] |

| Maximum Rate of Depolarization (Vmax) | Significant depression at 2-3 Hz stimulation | 4 µM, 10 µM | Guinea pig papillary muscles | [10] |

| Miniature Endplate Potential (MEPP) | ||||

| MEPP Amplitude | Dose-related decrease | Not specified | Frog neuromuscular junction | [9] |

| Receptor Desensitization | Observed | Not specified | Frog neuromuscular junction | [9] |

Detailed Experimental Protocols

Detailed and rigorous experimental protocols are fundamental to understanding the electrophysiological effects of this compound. Below are representative methodologies derived from the literature.

Preparation: Isolated Myelinated Nerve Fibers

A common preparation for studying local anesthetic effects on Na+ channels is the isolated, myelinated nerve fiber, such as from the sciatic nerve of Rana catesbiana (bullfrog).

-

Dissection: A single myelinated nerve fiber is carefully dissected and mounted in a specialized recording chamber that allows for separate perfusion of the node of Ranvier being studied.

-

Perfusion: The chamber is perfused with a control Ringer's solution containing (in mM): NaCl, KCl, CaCl2, and a pH buffer (e.g., HEPES) to maintain physiological pH.

-

Drug Application: this compound, dissolved in the Ringer's solution, is introduced into the perfusion system at the desired concentration. A complete solution exchange is ensured to achieve the target concentration at the node.

Electrophysiological Recording: Voltage Clamp

The voltage clamp technique is essential for isolating and studying the ionic currents that flow through specific channels.

-

Setup: Two microelectrodes are inserted into the axon on either side of the node of Ranvier. A feedback amplifier system is used to clamp the membrane potential at a desired holding potential.

-

Protocol for Use-Dependent Block:

-

The membrane is held at a negative holding potential (e.g., -80 mV) where most Na+ channels are in the resting state.

-

A series of depolarizing voltage pulses (e.g., to 0 mV for 10-20 ms) are applied at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).

-

The peak inward Na+ current is measured for each pulse.

-

The progressive decrease in the peak Na+ current with successive pulses in the presence of this compound demonstrates use-dependent block.

-

-

Data Analysis: Rate constants for binding and unbinding from different channel states are calculated by fitting the decay of the current to exponential functions.[5]

Visualizations: Pathways and Processes

Mechanism of Action: State-Dependent Na+ Channel Block

Caption: this compound preferentially binds to open and inactivated Na+ channels from the intracellular side.

Generalized Experimental Workflow

Caption: Workflow for in vitro electrophysiological testing of this compound on neuronal preparations.

Logical Pathway to Conduction Block

Caption: The logical sequence from this compound application to the final effect of nerve conduction failure.

References

- 1. researchgate.net [researchgate.net]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The rates of interaction of local anesthetics with sodium channels in nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Figure 4, Model of this compound binding to the local anesthetic receptor site formed by transmembrane segments IS6, IIIS6, and IVS6 of the Nav1.2 channel - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparative effects of this compound and lidocaine on nerve and neuromuscular conduction in the frog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Depression of myocardial contractility in vitro by bupivacaine, this compound, and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Etidocaine in Peripheral Nerve Block Research Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: Etidocaine is a long-acting, amide-type local anesthetic characterized by a rapid onset of action and profound nerve blockade.[1][2] Its high potency and long duration of action make it a subject of interest in research models of peripheral nerve blockade.[1][3] This document provides detailed application notes and protocols for the use of this compound in preclinical research, focusing on its mechanism, comparative efficacy, and practical experimental design in rodent models. This compound's distinct properties, including its profound motor blockade, offer a unique tool for investigating the differential effects of local anesthetics on sensory and motor nerve fibers.[1][2]

Mechanism of Action

This compound, like other local anesthetics, exerts its effect by blocking nerve impulse conduction. The primary mechanism involves the reversible inhibition of voltage-gated sodium channels within the neuronal membrane.[3][4] As a weak base, this compound exists in both ionized and un-ionized forms. The un-ionized form readily diffuses across the lipid-rich nerve sheath and cell membrane. Once in the axoplasm, it re-equilibrates, and the ionized form binds to a specific receptor site on the inner portion of the sodium channel.[4] This binding action stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of an action potential.[3][4]

Caption: Mechanism of this compound blocking the voltage-gated sodium channel.

Quantitative Data and Comparative Analysis

The efficacy of a local anesthetic in a research model is defined by its potency, onset, and duration of action. This compound is noted for its high potency and lipid solubility, which contributes to its long duration.[3]

Table 1: Physicochemical Properties and Clinical Profile of this compound vs. Other Local Anesthetics

| Property | This compound | Lidocaine | Bupivacaine |

|---|---|---|---|

| Class | Amide | Amide | Amide |

| pKa | 7.7 | 7.9 | 8.1 |

| Lipid Solubility | High | Intermediate | High |

| Protein Binding (%) | ~94 | ~64 | ~95 |

| Potency | High[2] | Intermediate[2] | High[2] |

| Onset of Action | Fast (2-4 min)[1][2] | Fast (2-4 min) | Slower (5-10 min) |

| Duration of Action | Long (4-6 hours)[1] | Intermediate (1-2 hours) | Long (4-8 hours) |

| Motor Blockade | Profound[1][2] | Moderate | Moderate to Profound |

Data compiled from various sources. Durations are approximate and can vary based on dose, administration site, and presence of vasoconstrictors.

Table 2: Duration of Analgesia in a Rat Infraorbital Nerve Block Model

| Anesthetic Agent (0.2 mL) | Concentration | Average Duration (minutes ± SD) |

|---|---|---|

| This compound | 1.0% | 59 ± 25 [5] |

| Bupivacaine | 0.5% | 100 ± 40[5] |

| Mepivacaine | 1.0% | 78 ± 23[5] |

| Lidocaine | 1.0% | 47 ± 10[5] |

| 2-Chloroprocaine | 1.5% | 38 ± 9[5] |

| Procaine | 1.5% | 46 ± 13[5] |

Data from an experimental evaluation using Sprague-Dawley rats.[5]

Experimental Protocols

Protocol 1: Rat Infraorbital Nerve Block Model

This protocol is adapted from a validated method for evaluating the analgesic effectiveness of local anesthetic solutions in rats.[5]

Objective: To assess the onset and duration of sensory blockade produced by this compound in the infraorbital nerve distribution.

Materials:

-

This compound solution (e.g., 1.0%)

-

Sprague-Dawley rats (500-600 g)

-

Sedative agent (e.g., phenobarbitone 25 mg/kg, intraperitoneally)

-

Sterile syringes (1 mL) with 30-gauge needles

-

Stereotactic apparatus (optional, for precision)

-

Non-traumatic forceps (for sensory testing)

-

Timer

Methodology:

-

Animal Preparation:

-

Acclimate animals for at least 3 days prior to the experiment.[6]

-

Weigh the rat and administer the sedative. Wait for the appropriate level of sedation (loss of righting reflex but presence of pedal withdrawal reflex).

-

Place the animal in a stable position (e.g., in a stereotactic frame or held securely) to ensure the head is immobile.[5]

-

Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.[6]

-

-

Injection Procedure:

-

Identify the injection site at the infraorbital notch.

-

Using a 1 mL syringe with a 30-gauge needle, slowly inject 0.2 mL of the this compound solution at the identified site.[5]

-

Ensure the injection is perineural and not intravascular by aspirating before injecting.

-

-

Assessment of Analgesia:

-

Begin sensory testing immediately after injection and continue at regular intervals (e.g., every 5 minutes).[5]

-

Test for analgesia by gently pinching the upper lip on the injected side with non-traumatic forceps. The contralateral side serves as a control.

-

An aversive response (head withdrawal, vocalization) indicates the absence of a block. The unilateral absence of this response indicates successful analgesia.[5]

-

Onset Time: Record the time from injection to the first absence of an aversive response.

-

Duration of Action: Record the time from onset until the aversive response returns.

-

-

Post-Procedure Monitoring:

-

Monitor the animal until it has fully recovered from sedation.

-

Provide supportive care, including thermal support, as needed.[7]

-

Check the injection site for any signs of irritation or hematoma.

-

Caption: Experimental workflow for the rat infraorbital nerve block model.

Considerations for Research Models

-

Differential Fiber Block: this compound has been shown to block A-delta fibers first in some models, in contrast to other local anesthetics that block C fibers first.[8] This makes it a useful tool for studies aiming to differentiate the roles of various nerve fiber types in pain signaling.

-

Motor vs. Sensory Blockade: The profound motor blockade associated with this compound is a critical factor.[2] Experimental designs should include methods to assess both sensory (e.g., hot plate, von Frey filaments) and motor (e.g., weight-bearing, grip strength) function to fully characterize the anesthetic's effect profile.

-

Use of Vasoconstrictors: The addition of vasoconstrictors like epinephrine can prolong the duration of this compound's action by reducing its systemic absorption.[2][9] However, this effect may be less pronounced than with other local anesthetics due to this compound's high lipid solubility and protein binding.[2] Studies have shown that adding adrenaline can intensify and speed up both sensory and motor blockade.[9]

Conclusion

This compound is a potent, long-acting local anesthetic with a rapid onset that serves as a valuable agent in peripheral nerve block research. Its unique profile, particularly its profound motor blockade and differential action on nerve fibers, allows for nuanced investigations into the mechanisms of peripheral nerve function and pain transmission. The protocols and data presented here provide a framework for researchers to effectively incorporate this compound into their preclinical models.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]

- 3. nysora.com [nysora.com]

- 4. Local anesthetic - Wikipedia [en.wikipedia.org]

- 5. Experimental evaluation of local anaesthetic solutions using rat infraorbital nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. az.research.umich.edu [az.research.umich.edu]

- 7. Mouse and Rat Anesthesia and Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential peripheral nerve block by local anesthetics in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Peridural anesthesia with this compound. Clinical studies on the effect of vasoconstrictors on sensory and motor blockade] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Etidocaine in Large Animal Epidural Anesthesia Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

These application notes and protocols are intended for research purposes only. There is a notable scarcity of published studies specifically investigating the epidural use of etidocaine in large animal models such as horses, cattle, swine, and sheep. The following information is synthesized from the known pharmacological properties of this compound, general principles of epidural anesthesia in large animals, and comparative data from other species. All protocols are provided as a starting point for study design and must be adapted and validated under appropriate veterinary supervision and ethical guidelines.

Introduction to this compound for Epidural Anesthesia

This compound is a long-acting, amide-type local anesthetic known for its rapid onset of action and profound motor blockade[1]. These characteristics make it a potentially valuable agent for surgical procedures in large animals where significant muscle relaxation is required. However, its clinical use in veterinary medicine, particularly for epidural administration in species such as horses, cattle, swine, and sheep, is not well-documented in scientific literature.

Mechanism of Action

This compound, like other local anesthetics, reversibly blocks nerve impulse conduction by inhibiting sodium ion influx through voltage-gated sodium channels in the nerve membrane[2]. This prevents depolarization and the propagation of action potentials, resulting in a loss of sensation and motor function in the areas innervated by the affected nerves.

References

Etidocaine for Studying Differential Sensory and Motor Blockade: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine is a long-acting, amide-type local anesthetic known for its rapid onset and profound nerve blockade. A unique characteristic of this compound is its pronounced effect on motor fibers, often resulting in a motor blockade that is more intense and of longer duration than its sensory blockade. This property, while limiting its use in clinical situations where motor function needs to be preserved (such as obstetric analgesia), makes it a valuable tool for researchers studying the differential effects of local anesthetics on sensory and motor nerve fibers. These application notes provide an overview of this compound's properties and detailed protocols for its use in studying differential nerve blockade.

Physicochemical and Pharmacokinetic Properties of this compound

This compound's distinct clinical profile is a direct result of its chemical properties. Its high lipid solubility and high pKa contribute to its rapid penetration of the nerve membrane and potent blockade of sodium channels.

| Property | Value | Significance for Nerve Blockade |

| Molecular Weight | 276.4 g/mol | Influences diffusion characteristics. |

| pKa | 7.7 | A relatively high pKa means a lower concentration of the uncharged base at physiological pH, yet it exhibits a rapid onset. |

| Octanol:Buffer Partition Coefficient | 141 | High lipid solubility contributes to high potency and a long duration of action as the molecule is less readily cleared from the nerve membrane.[1] |

| Protein Binding | 94% | High protein binding contributes to its long duration of action. |

| Onset of Action | Rapid | Despite a high pKa, the onset is fast, a phenomenon not fully understood.[2] |

| Metabolism | Hepatic | Undergoes N-dealkylation and aromatic hydroxylation. |

| Elimination Half-life | 2.6 hours |

Mechanism of Action: Non-Differential Blockade

This compound, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels within the nerve axon. This action inhibits the influx of sodium ions necessary for the generation and propagation of action potentials.

While the term "differential blockade" often implies a selective blockade of sensory over motor fibers, this compound presents an inverse scenario. It does not produce a differential sensory block; instead, it induces a profound motor and sensory blockade, with the motor component being particularly dominant.[2] Studies have shown that large, fast-conducting A-alpha motor fibers are highly susceptible to this compound's effects.[3]

References

- 1. Motor and sensory blockade after epidural injection of mepivacaine, bupivacaine, and this compound--a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]

- 3. Differential sensitivities of mammalian nerve fibers to local anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation and Use of Etidocaine Hydrochloride for Patch-Clamp Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine hydrochloride is a long-acting, amide-type local anesthetic known for its rapid onset of action.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav), thereby inhibiting the initiation and propagation of action potentials in excitable cells.[2][3] This property makes it a valuable tool in neurophysiological research for studying the function of sodium channels and for investigating the mechanisms of local anesthesia. Furthermore, like other local anesthetics, this compound has been shown to interact with other ion channels, including potassium and calcium channels, making it a subject of interest for broader pharmacological profiling.[4][5]

These application notes provide detailed protocols for the preparation of this compound hydrochloride solutions and their application in patch-clamp electrophysiology to characterize its effects on various ion channels.

Data Presentation

Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₉ClN₂O | [6] |

| Molecular Weight | 312.88 g/mol | [6] |

| CAS Number | 36637-19-1 | [6] |

| Appearance | White to off-white solid | [6] |

| Solubility | DMSO: 62.5 mg/mL (199.76 mM) | [6][7] |

Pharmacological Data: IC₅₀ Values

| Channel Type | Subtype | IC₅₀ (µM) | Cell Type/Preparation | Reference |

| Potassium Channel | Flicker K+ Channel | 8.6 | Demyelinated peripheral amphibian nerve fibers | [4] |

| TASK (KCNK3) | 39 | Xenopus laevis oocytes | [8] | |

| Sodium Channel | Nav1.2 | A mutation (I1760A) can decrease inactivated state block by sixfold. | Xenopus oocytes | [1][2] |

Experimental Protocols

Preparation of this compound Hydrochloride Stock Solution

Objective: To prepare a concentrated stock solution of this compound hydrochloride for subsequent dilution to working concentrations.

Materials:

-

This compound hydrochloride powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol:

-

Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM). According to supplier information, sonication may be needed to achieve full dissolution at higher concentrations.[6][7]

-

Vortex the tube thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]

Whole-Cell Patch-Clamp Recording of Voltage-Gated Sodium Channels

Objective: To characterize the state-dependent block of voltage-gated sodium channels by this compound hydrochloride.

Materials:

-

Cell line expressing the desired Nav channel subtype (e.g., HEK293 cells)

-

This compound hydrochloride stock solution

-

Extracellular (bath) solution (see composition below)

-

Intracellular (pipette) solution (see composition below)

-

Patch-clamp rig (amplifier, micromanipulator, microscope, anti-vibration table)

-

Borosilicate glass capillaries for pipette pulling

-

Perfusion system

Solution Compositions (Example):

| Extracellular Solution (in mM) | Intracellular Solution (in mM) |

| 140 NaCl | 140 CsF |

| 5 KCl | 10 NaCl |

| 2 CaCl₂ | 1 EGTA |

| 1 MgCl₂ | 10 HEPES |

| 10 HEPES | pH adjusted to 7.3 with CsOH |

| 10 Glucose | Osmolarity adjusted to ~310 mOsm |

| pH adjusted to 7.4 with NaOH | |

| Osmolarity adjusted to ~320 mOsm |

Protocol:

-

Prepare fresh working concentrations of this compound hydrochloride by diluting the stock solution in the extracellular solution on the day of the experiment.

-

Culture cells expressing the Nav channel of interest on glass coverslips.

-

Transfer a coverslip to the recording chamber on the patch-clamp setup and perfuse with the extracellular solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Establish a giga-ohm seal (>1 GΩ) on a single cell and achieve the whole-cell configuration.

-

Set the holding potential to a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.

-

Apply a voltage protocol to assess the state-dependent block of the sodium channels. A typical protocol would involve:

-

Resting state block: Apply short depolarizing pulses (e.g., to 0 mV for 20 ms) from the holding potential (-120 mV) at a low frequency (e.g., 0.1 Hz) before and after application of this compound.

-

Use-dependent (open/inactivated state) block: Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 10 Hz) to induce channel cycling between open and inactivated states.

-

Inactivated state block: Use a prepulse to a depolarizing potential (e.g., -30 mV for 500 ms) to inactivate the channels before a test pulse to assess the remaining current.

-

-

Perfuse the cell with different concentrations of this compound hydrochloride and repeat the voltage protocols to determine the dose-response relationship and IC₅₀ values for each channel state.

-

Analyze the data to determine the extent of tonic and use-dependent block, and the effect of this compound on the voltage-dependence of activation and inactivation.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound action on sodium channels.

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for this compound patch-clamp experiments.

Concluding Remarks

This compound hydrochloride serves as a potent blocker of voltage-gated sodium channels and also modulates other ion channels. The protocols outlined in these application notes provide a framework for the systematic investigation of its pharmacological effects using patch-clamp electrophysiology. Due to the limited availability of specific IC₅₀ values for this compound across a broad range of ion channel subtypes, empirical determination of these parameters is a critical step for researchers. The provided methodologies for solution preparation and whole-cell recording will enable drug development professionals and scientists to accurately characterize the electrophysiological profile of this compound and similar compounds.

References

- 1. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 2. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A molecular basis for the different local anesthetic affinities of resting versus open and inactivated states of the sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antinociceptive Activities of Lidocaine and the Nav1.8 Blocker A803467 in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Modulator of NaV1.1 and NaV1.2 Na+ Channels in Rat Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Nav1.7 channel mutation associated with hereditary erythromelalgia contributes to neuronal hyperexcitability and displays reduced lidocaine sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Functional effects of drugs and toxins interacting with NaV1.4 [frontiersin.org]

- 9. Item - Lidocaine IC50 curves of wild type and mutant Nav1.7 channels. - Public Library of Science - Figshare [plos.figshare.com]

- 10. go.drugbank.com [go.drugbank.com]

Etidocaine Stability and Storage: Application Notes and Protocols for Research Laboratories

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the stability and proper storage of etidocaine for use in research laboratories. Understanding the chemical stability of this compound is crucial for ensuring the accuracy and reproducibility of experimental results. These guidelines are based on available data for this compound and related amide-type local anesthetics.

Chemical and Physical Properties of this compound

This compound is an amide-type local anesthetic known for its rapid onset and long duration of action.[1] Its stability is influenced by environmental factors such as temperature, pH, and light.

| Property | Value |

| Chemical Name | N-(2,6-dimethylphenyl)-2-(ethyl(propyl)amino)butanamide hydrochloride |

| Molecular Formula | C17H29ClN2O |

| Molecular Weight | 313.89 g/mol |

| Appearance | Solid powder[2] |

| Solubility | Soluble in DMSO[2] |

Proper Storage Conditions